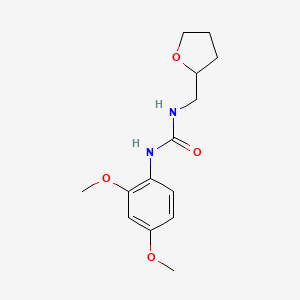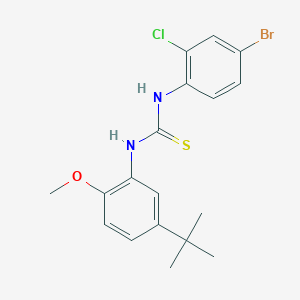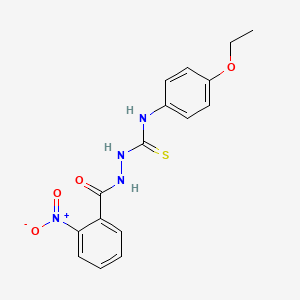![molecular formula C21H25N3O2S B4118100 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)
2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Descripción general
Descripción
2-[4-(Cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for future drug development.
Mecanismo De Acción
2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide inhibits HDACs by binding to the active site of the enzyme. This binding prevents the deacetylation of histones, leading to the accumulation of acetylated histones. The accumulation of acetylated histones leads to changes in gene expression, resulting in the observed biochemical and physiological effects of 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide.
Biochemical and Physiological Effects:
2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is stable and easy to handle, making it a suitable candidate for in vitro experiments. Additionally, 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been found to have low toxicity, making it a safer alternative to other HDAC inhibitors. However, one limitation of 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide research. One potential area of research is the development of 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide analogs that have improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide in various diseases, including cancer and inflammatory disorders. Finally, the development of more specific HDAC inhibitors, including 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide, may lead to the development of more targeted and effective therapies for various diseases.
Conclusion:
In conclusion, 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide is a promising candidate for future drug development due to its wide range of biochemical and physiological effects. Its inhibition of HDACs has been linked to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Further research is needed to investigate the potential therapeutic applications of 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide in various diseases and to develop more specific HDAC inhibitors.
Aplicaciones Científicas De Investigación
2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, anti-angiogenic, and anti-metastatic properties. 2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. Inhibition of HDACs has been linked to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
1-[(4-cyclopentyloxybenzoyl)amino]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(17-10-12-19(13-11-17)26-18-8-4-5-9-18)23-24-21(27)22-15-14-16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUXJVMUHBCFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(cyclopentyloxy)phenyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4118027.png)


![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)

![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4118131.png)